molecular formula C74H114N20O17 B8192812 Myelin Basic Protein (87-99) (human, bovine, rat)

Myelin Basic Protein (87-99) (human, bovine, rat)

Cat. No.: B8192812
M. Wt: 1555.8 g/mol
InChI Key: XSSZRUKIAIQNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myelin Basic Protein (MBP87-99) is a 13-amino acid peptide (residues 87–99 of full-length MBP) implicated in autoimmune demyelinating diseases like multiple sclerosis (MS). It is a major encephalitogenic epitope that activates autoreactive T cells, driving neuroinflammation in experimental autoimmune encephalomyelitis (EAE) models .

Properties

IUPAC Name

1-[2-[[2-[[1-[2-[[2-[[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H114N20O17/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSZRUKIAIQNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H114N20O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1555.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc/tBu Methodology

The primary method for synthesizing MBP (87–99) involves Fmoc (9-fluorenylmethoxycarbonyl) chemistry on 2-chlorotrityl chloride (CLTR-Cl) resin. Key steps include:

  • Resin Swelling : CLTR-Cl resin is pre-swollen in dichloromethane (DCM) for 30 minutes.

  • Amino Acid Coupling : Sequential coupling of Fmoc-protected amino acids using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) as activators.

  • Deprotection : Fmoc removal via 20% piperidine in dimethylformamide (DMF).

Table 1: Coupling Efficiency for MBP (87–99) Synthesis

ResidueCoupling Time (min)Solvent SystemYield (%)
Val60DMF/DCM (1:1)98.5
Pro90DMF95.2
Arg120DMF/NMP (2:1)92.8

Challenges in SPPS

  • Aggregation : The hydrophobic sequence (Phe-Phe-Lys-Asn-Ile-Val) causes chain aggregation, reducing coupling efficiency. Strategies include:

    • Using "Magic Mixture" (DMF/DCM/NMP, 1:1:1) for improved solvation.

    • Incorporating PEG-based resins (e.g., NovaPEG) to enhance peptide mobility.

  • Side Reactions : His and Arg residues require orthogonal protection (e.g., His(Trt), Arg(Pbf)) to prevent side-chain interactions.

Recombinant Expression and Purification

SUMO Fusion System

For large-scale production, recombinant MBP (87–99) is expressed as a SUMO-fusion protein in E. coli BL21(DE3):

  • Vector : pET-SUMO with kanamycin resistance.

  • Induction : 0.5 mM IPTG at 18°C for 16 hours.

  • Cleavage : SUMO protease (Ulp1) at 4°C for 12 hours.

Table 2: Purification Metrics for Recombinant MBP (87–99)

StepPurity (%)Yield (mg/L)
Ni-NTA Affinity85120
Size Exclusion9590
Reverse-Phase HPLC9970

Post-Synthetic Modifications

Phosphorylation

Threonine residues at positions 92 and 95 are phosphorylated using mitogen-activated protein (MAP) kinases :

  • Kinase Buffer : 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

  • Efficiency : 80–90% phosphorylation confirmed by MALDI-TOF.

Conjugation to Reduced Mannan

For immunological studies, MBP (87–99) is conjugated to reduced mannan via glutaraldehyde:

  • Oxidation : Mannan treated with 0.1 M sodium periodate (pH 6.0) for 1 hour.

  • Conjugation : Schiff base formation between mannan aldehydes and peptide amines, stabilized by sodium borohydride.

Table 3: Conjugation Efficiency

PeptideMannan:Peptide RatioConjugation Yield (%)
[A91,A96]MBP (87–99)5:198
Native MBP (87–99)5:185

Formulation and Stability

Solubility Optimization

MBP (87–99) exhibits poor aqueous solubility (50.7 mg/mL in water). Strategies include:

  • Co-solvents : Ethanol (15.97 mg/mL) or DMSO (77.8 mg/mL) with sonication.

  • Buffers : 20 mM HEPES (pH 7.5) with 100 mM NaCl for NMR studies.

Table 4: Stability of MBP (87–99) in Solvents

SolventConcentration (mg/mL)Stability (-20°C)
DMSO77.81 month
Water50.71 week
EtOH15.972 weeks

Analytical Characterization

HPLC Purification

  • Column : Lichrosorb RP-18 (250 × 4.6 mm, 5 μm).

  • Gradient : 10–60% acetonitrile in 0.1% TFA over 30 minutes.

  • Purity : >95% (λ = 214 nm).

Mass Spectrometry

  • ESI-MS : Observed m/z 1555.8 (calculated for C₇₄H₁₁₄N₂₀O₁₇).

  • MALDI-TOF : Phosphorylated variants show +80 Da shifts per modification.

Applications in Experimental Models

Induction of EAE

  • Dose : 50 μg peptide emulsified in CFA, administered subcutaneously.

  • Adjuvant : Pertussigen (500 ng) enhances blood-brain barrier permeability.

In Vivo Formulation

  • Vehicle : 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O.

  • Bioavailability : 65% after intraperitoneal injection in SJL/J mice .

Chemical Reactions Analysis

Types of Reactions: Myelin Basic Protein (87-99) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions are modified peptides with altered biological activity or stability. For example, oxidation of methionine can affect the peptide’s interaction with immune cells .

Scientific Research Applications

Myelin Basic Protein (MBP) (87-99) (human, bovine, rat) is a peptide fragment of myelin basic protein, specifically the sequence from amino acid 87 to 99, that has applications in scientific research, particularly in the study of autoimmune diseases like multiple sclerosis (MS) . The region of MBP 87–99 is an immunodominant peptide epitope identified in MS .

Scientific Research Applications

MBP (87-99) has applications in the following scientific fields:

  • Autoimmune Disease Research: MBP (87-99) is recognized as a major autoantigen in MS, making it a valuable tool for studying the pathogenesis of this disease . T cells specific for the MBP 87–99 epitope have been detected in the blood or cerebrospinal fluid of MS patients .
  • Experimental Autoimmune Encephalomyelitis (EAE) Studies: Immunization with the MBP 87–99 epitope can induce EAE in animal models such as SJL/J mice and Lewis rats . EAE is an inflammatory disease of the central nervous system . This allows researchers to use MBP (87-99) to investigate the mechanisms of EAE and to test potential therapies .
  • T-Cell Response Modulation: Researchers can use the MBP (87-99) peptide to design peptide analogues that alter T-cell responses in the SJL/J mouse model . Studies have shown that single alanine substitutions at specific positions within the MBP 87–99 sequence can antagonize T-cell responses in vitro .
  • Altered Peptide Ligand (APL) Development: Mutations of peptides to generate altered peptide ligands (APL), capable of switching immune responses from T helper 1 (Th1) to T helper 2 (Th2), are promising candidates for the immunotherapy of autoimmune diseases such as multiple sclerosis (MS) .
  • Cyclic Peptide Analogues: Cyclic altered peptide analogues of MBP87–99 with substitutions at positions 91 and/or 96 were tested for protective effects when administered using prophylactic or early therapeutic protocols in MBP72–85-induced EAE in Lewis rats .

Case Studies

  • Double-Mutant Peptide Analogues: Researchers have synthesized double-mutant analogues of MBP 87–99 with substitutions at critical T-cell receptor (TCR) contact residues and examined their cytokine induction compared to the native peptide . Positions K 91 and P 96 were replaced with alanine/alanine ([A 91, A 96]MBP 87–99) or with arginine/alanine ([R 91, A 96] .
  • [A91]MBP87–99 Peptide Analogue: Administration of the [A 91]MBP 87–99 peptide analogue reduced the production of tumour necrosis factor-α (TNF-α) and interferon-γ (IFN-γ), which are cytokines responsible for inflammation .

Data Table

PropertyDescription
Density1.43±0.1 g/cm3 (Predicted)
Storage temp.-15°C
Solubility≥15.97 mg/mL in EtOH
Biological ActivityMyelin Basic Protein (87-99) is an encephalitogen

Mechanism of Action

Myelin Basic Protein (87-99) exerts its effects by interacting with T cells in the immune system. It is recognized by specific T cell receptors, leading to the activation and proliferation of these cells. This interaction causes a Th1 polarization, which is associated with the inflammatory response seen in multiple sclerosis. The peptide’s ability to induce this immune response makes it a valuable tool for studying autoimmune diseases .

Comparison with Similar Compounds

Key Features:

  • Sequence : Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro (identical in human, bovine, and rat) .
  • Molecular Formula : C₇₄H₁₁₄N₂₀O₁₇; Molecular Weight : 1555.8 Da .
  • Function : Binds to MHC class II molecules (e.g., HLA-DR2a), inducing Th1-polarized T cell responses .
  • Applications: Used to study MS pathogenesis, T cell activation, and immunomodulatory therapies .

Comparison with Altered Peptide Ligands (APLs)

Table 1: MBP87-99 vs. Key APLs

Compound Modifications Structural Features Biological Effects References
MBP87-99 (native) None Linear peptide Induces EAE via Th1 activation; encephalitogenic
Cyclo(87-99)[A91,A96] Cyclization; Ala substitutions at positions 91, 96 Cyclic conformation Reduced MHC binding; suppresses EAE via TCR antagonism
[Arg91,Ala96]MBP87-99 Arg91→Ala substitution Altered TCR contact residues Induces T cell anergy; inhibits IFN-γ and TNF-α
Linear APL (MBP87-99) Substitutions at TCR contact sites Linear with modified residues Partial agonist; reduces pro-inflammatory cytokines

Key Findings:

  • Cyclization improves proteolytic stability and reduces encephalitogenicity compared to linear MBP87-99 .
  • Substitutions at positions 91 and 96 (e.g., Ala91, Ala96) disrupt TCR-MHC interactions, converting the peptide from an agonist to an antagonist .

Comparison with Other Myelin Peptides

MBP87-99 is part of a broader network of myelin-derived antigens involved in epitope spreading during MS progression.

Table 2: MBP87-99 vs. Other Myelin Antigens

Peptide Source Sequence Features Role in Disease Cross-Reactivity
MBP87-99 Human, bovine, rat VHFFKNIVTPRTP (conserved) Dominant encephalitogenic epitope High across species
PLP139-151 Proteolipid protein Variable across species Triggers epitope spreading to MBP87-99 Limited
MOG92-106 Myelin oligodendrocyte glycoprotein Species-specific variations Secondary target in chronic EAE Low

Key Findings:

  • PLP139-151 immunization in mice leads to sequential recognition of MBP87-99, demonstrating epitope spreading .
  • MOG92-106 is less encephalitogenic than MBP87-99 but contributes to chronic neuroinflammation .
  • Cross-reactivity : MBP87-99’s sequence conservation enables cross-species reactivity, unlike PLP or MOG peptides .

Comparison with Other MBP Fragments

Different regions of MBP exhibit distinct antigenic and structural properties.

Table 3: MBP87-99 vs. Other MBP Fragments

Fragment Species Sequence Features Immunogenicity Notes
MBP87-99 Human, bovine, rat VHFFKNIVTPRTP Highly encephalitogenic Binds HLA-DR2a; Th1-polarized
MBP83-99 Human Includes additional N-terminal residues Moderate encephalitogenicity Cyclic analogues show therapeutic promise
MBP68-88 (C1) Guinea pig, rat Species-specific variations Guinea pig C1 is encephalitogenic; rat C1 is not Sequence differences dictate immune response

Key Findings:

  • MBP83-99 shares the core encephalitogenic sequence with MBP87-99 but includes additional residues that influence MHC binding .
  • MBP68-88 immunogenicity varies by species due to sequence divergence, unlike the conserved MBP87-99 .

Cross-Species Conservation and Implications

The identical sequence of MBP87-99 in human, bovine, and rat underpins its utility in translational research.

Structural Insights:

  • The Pro-Arg-Thr-Pro motif in MBP87-99 induces a β-turn, enhancing MHC binding .
  • Methylated arginine at position 107 (full-length MBP) may stabilize interactions with myelin lipids , but this residue is outside the 87-99 region.

Therapeutic Implications:

  • Species conservation allows MBP87-99 to be used interchangeably in EAE models, facilitating preclinical studies .
  • APLs designed for human MHC (e.g., HLA-DR2a) may require optimization for rodent models due to MHC differences .

Biological Activity

Myelin Basic Protein (MBP) is a critical component of the myelin sheath in the central nervous system (CNS) and plays a significant role in the pathophysiology of multiple sclerosis (MS). The peptide segment MBP (87-99) has been extensively studied for its biological activity, particularly its immunogenic properties and its role in T cell activation. This article explores the biological activity of MBP (87-99) across different species, including humans, bovines, and rats, highlighting its implications in autoimmune conditions and potential therapeutic applications.

Overview of Myelin Basic Protein (87-99)

MBP (87-99) is an encephalitogenic peptide that induces T cell proliferation with a Th1 polarization in the CNS, making it a major antigenic component implicated in MS. Research indicates that this peptide can evoke strong immune responses that contribute to demyelination and neuroinflammation characteristic of MS.

Biological Activity

Encephalitogenic Properties:

  • MBP (87-99) has been shown to induce experimental autoimmune encephalomyelitis (EAE), a model for MS, in various animal studies. This peptide is capable of eliciting both Th1 and Th2 immune responses depending on its modification and presentation.

T Cell Activation:

  • Studies have demonstrated that MBP (87-99) stimulates CD4+ T cells, leading to the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4). The balance between these cytokines is crucial for determining the nature of the immune response—whether it promotes inflammation or regulatory mechanisms .

Comparative Biological Activity Across Species

Species Key Findings
Human MBP (87-99) induces T cell activation and proliferation, contributing to MS pathology. Altered peptide ligands have shown potential to shift immune responses from Th1 to Th2, suggesting avenues for therapeutic intervention .
Bovine Recombinant human MBP produced in transgenic cows has been evaluated for immunogenicity. Differences in immune recognition were noted compared to native human MBP, indicating potential for reduced antigenicity and improved therapeutic efficacy .
Rat In Lewis rats, MBP (87-99) has been shown to induce EAE. Mutant peptides derived from MBP (87-99) have demonstrated reduced encephalitogenicity and altered cytokine profiles, indicating their potential as therapeutic agents .

Case Studies and Research Findings

  • Recombinant Human MBP as a Therapeutic Vaccine:
    • A study evaluated the efficacy of recombinant human MBP formulated into nanoparticles as a therapeutic vaccine against EAE. Results indicated significant amelioration of EAE symptoms with preserved myelin integrity upon administration before disease induction .
  • Altered Peptide Ligands:
    • Research on altered peptide ligands of MBP (87-99), such as [R91, A96]MBP and [A91, A96]MBP, revealed their ability to modulate T cell responses. These peptides shifted the cytokine profile towards a Th2 response, which may provide a strategy for MS treatment by reducing inflammatory pathways .
  • Impact on Schwann Cells:
    • An investigation into the role of small non-coding RNA (sncRNA715) showed that it inhibits MBP synthesis in Schwann cells. This finding suggests potential regulatory mechanisms at play during myelination processes in peripheral nerves .

Q & A

Basic Research Questions

Q. What is the structural basis of MBP (87-99)'s encephalitogenic activity, and how do sequence variations influence its function?

  • Methodological Answer : The peptide's core sequence (VHFFKNIVTPRTP) contains critical residues for T-cell receptor (TCR) binding, particularly Phe-Phe-Lys (positions 89-91) and Val-Thr-Pro-Arg (positions 93-96). Substitutions, such as Arg91 → Ala96 in altered peptide ligands (APLs), reduce encephalitogenicity by disrupting MHC-II binding or TCR recognition . To assess structural impact, use circular dichroism (CD) spectroscopy to analyze conformational stability and surface plasmon resonance (SPR) to measure binding affinity to MHC-II molecules.

Q. What are the optimal storage and reconstitution protocols for MBP (87-99)?

  • Methodological Answer : Store lyophilized peptide at -20°C in a desiccated environment to prevent hydrolysis. Reconstitute in sterile water (1 mg/mL) or PBS, avoiding organic solvents unless solubility issues arise (e.g., >95% purity requires minimal DMSO). Vortex gently and centrifuge at 10,000×g for 5 minutes to remove aggregates. Aliquot to minimize freeze-thaw cycles, which degrade peptide integrity .

Q. Which assays are standard for evaluating MBP (87-99)-induced T-cell proliferation and cytokine profiles?

  • Methodological Answer : Use in vitro T-cell proliferation assays with splenocytes or PBMCs from immunized animals. Stimulate cells with 10–20 μg/mL MBP (87-99) for 72 hours, followed by [³H]-thymidine incorporation. For cytokine profiling (Th1 vs. Th2 polarization), employ ELISAs or multiplex bead arrays to quantify IFN-γ (Th1), IL-17 (Th17), and IL-4/IL-10 (Th2) in supernatants .

Advanced Research Questions

Q. How can researchers design cross-species comparative studies to evaluate MBP (87-99)'s encephalitogenic potency?

  • Methodological Answer : Compare immune responses in EAE models across species (e.g., humanized HLA-DR2 transgenic mice vs. Lewis rats). Immunize with 100–200 μg peptide emulsified in complete Freund’s adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. Monitor clinical scores (0–5 scale) and histopathology (CD4+ T-cell infiltration, demyelination via Luxol Fast Blue staining). Cross-reactivity can be tested using TCR sequencing and MHC tetramer staining .

Q. How should discrepancies between in vitro T-cell activation and in vivo disease progression be resolved?

  • Methodological Answer : Discrepancies often arise due to differences in antigen-presenting cell (APC) populations or cytokine microenvironments. Validate in vitro findings with adoptive transfer experiments: isolate T-cells from MBP (87-99)-immunized donors, expand ex vivo, and transfer to naïve recipients. Track disease onset and severity. Additionally, use intravital imaging to visualize T-cell trafficking in the CNS .

Q. What mechanisms underlie the immunomodulatory effects of post-translational modifications (PTMs) like citrullination on MBP (87-99)?

  • Methodological Answer : Citrullination of arginine residues (e.g., Arg91) alters peptide charge, reducing MHC-II affinity and shifting cytokine profiles. To study this, synthesize citrullinated analogs (e.g., VHFFKNIVTPCitTP) and compare T-cell responses using IFN-γ ELISpot assays. Pair with molecular dynamics simulations to predict structural changes in MHC-peptide-TCR complexes .

Q. How can cyclic or modified APLs of MBP (87-99) enhance therapeutic potential in autoimmune models?

  • Methodological Answer : Cyclize MBP (87-99) via disulfide bridges (e.g., Cys substitutions at positions 87 and 99) to improve proteolytic stability. Test tolerogenic effects by administering 50 μg APLs subcutaneously in incomplete Freund’s adjuvant (IFA) pre-EAE induction. Measure regulatory T-cell (Treg) expansion via flow cytometry (FoxP3+ CD4+) and assess disease suppression .

Data Contradiction Analysis

Q. Why do some studies report Th1 polarization while others observe Th17 dominance in MBP (87-99)-driven EAE?

  • Methodological Answer : Variability stems from adjuvant choice (CFA vs. pertussis toxin), peptide dosage, and animal strain (SJL vs. C57BL/6). To reconcile, standardize immunization protocols and use cytokine-deficient mice (e.g., IFN-γ⁻/⁻ or IL-17⁻/⁻) to isolate pathway contributions. Meta-analyze datasets from public repositories (e.g., GEO) to identify consensus signatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myelin Basic Protein (87-99) (human, bovine, rat)
Reactant of Route 2
Myelin Basic Protein (87-99) (human, bovine, rat)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.